![molecular formula C14H7F5IN3 B1400886 3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine CAS No. 911112-58-8](/img/structure/B1400886.png)
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H7F5IN3 and its molecular weight is 439.12 g/mol. The purity is usually 95%.
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Biological Activity
3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and the implications of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.1 g/mol. The presence of multiple fluorine atoms and an iodine atom in its structure contributes to its unique chemical properties, influencing its biological activity.
Synthesis Pathways
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 3-methyl-1H-pyrazol-5-amine with various electrophiles. For this compound, specific synthetic routes have been optimized to enhance yield and purity. Research indicates that modifications in reaction conditions can lead to significant variations in the properties and efficacy of the synthesized compounds .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated activity against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Compounds similar to this compound have shown IC50 values below 10 µM against several cancer types, indicating potent antiproliferative effects .
- Induction of Apoptosis : Research has indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Enzymatic Inhibition
The compound exhibits significant inhibitory activity against various enzymes, including:
- Kinases : Pyrazolo[1,5-a]pyrimidines are known to inhibit specific kinases involved in cancer progression and survival.
- Phosphodiesterases : These enzymes play a role in cellular signaling pathways; inhibition can lead to altered cellular responses beneficial in treating diseases like cancer .
Case Studies
Several case studies have been conducted to evaluate the biological effects of pyrazolo[1,5-a]pyrimidines:
- In Vitro Studies : In vitro assays using human cancer cell lines demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can reduce cell viability significantly compared to controls .
- Animal Models : In vivo studies showed that treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in reduced tumor size and improved survival rates in animal models .
Data Summary
Property | Value |
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Molecular Formula | |
Molecular Weight | 395.1 g/mol |
Anticancer IC50 | < 10 µM |
Enzyme Targets | Kinases, Phosphodiesterases |
Synthetic Yield | Up to 96% |
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including the studied compound, exhibit significant anticancer properties. They have been investigated for their potential to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Enzymatic Activity : Compounds from this family have been shown to inhibit kinases involved in cancer progression .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways:
- Phosphatidylinositol 3-Kinase (PI3K) : Research has highlighted its role as a PI3K inhibitor, which is significant for treating conditions mediated by PI3K isoforms .
Material Science Applications
The pyrazolo[1,5-a]pyrimidine scaffold is also being explored for its optical properties. Recent studies have identified derivatives of this compound as potential fluorophores for use in sensors and imaging applications due to their favorable photophysical properties .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare pyrazolo[1,5-a]pyrimidine derivatives, and how can their purity and structure be validated?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. For example, substituted 2-aminopyrazoles can react with β-ketoesters or α,β-unsaturated carbonyl compounds under reflux in acetic acid or ethanol . Post-synthesis, purity is assessed using HPLC or TLC, while structural validation employs H/C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD). SC-XRD is critical for confirming regiochemistry and substituent orientation, as demonstrated for analogous compounds in orthorhombic or monoclinic crystal systems .
Q. How can the electronic and steric effects of substituents (e.g., iodo, difluoromethyl) influence the compound’s reactivity in further functionalization?
- Methodological Answer : Electron-withdrawing groups (EWGs) like trifluoromethyl (-CF) or halogens (e.g., I) deactivate the pyrazolo[1,5-a]pyrimidine core toward electrophilic substitution but enhance stability for nucleophilic aromatic substitution (SNAr). For example, the iodo substituent at position 3 can undergo Suzuki-Miyaura coupling for aryl group introduction . Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Advanced Research Questions
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidines targeting kinase inhibition?
- Methodological Answer : SAR studies require systematic substitution at positions 3, 5, and 6. For kinase targets (e.g., PI3K or KDR), introduce hydrophobic groups (e.g., 3-trifluoromethyl-phenyl) to enhance binding to ATP pockets. Use in vitro kinase assays (e.g., ADP-Glo™) to screen inhibitory activity, followed by molecular docking (AutoDock Vina, Schrödinger) to correlate substituent size/electronic properties with binding affinity . Comparative analysis with analogs (e.g., bromo or methyl derivatives) can identify critical pharmacophores .
Q. How can conflicting biological activity data between in vitro and in vivo models be resolved for this compound class?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Address this by:
- Profiling metabolic stability using liver microsomes or CYP450 assays.
- Modulating solubility via prodrug strategies (e.g., esterification of carboxyl groups) .
- Validating target engagement in vivo using pharmacodynamic markers (e.g., phospho-kinase levels in tumor xenografts) .
Q. What crystallographic techniques are optimal for resolving steric clashes induced by bulky substituents (e.g., 3-iodo, 7-difluoromethyl)?
- Methodological Answer : High-resolution SC-XRD (Cu-Kα radiation, λ = 1.54178 Å) with multi-scan absorption corrections (e.g., CrystalClear) is essential. For disordered trifluoromethyl groups, refine anisotropic displacement parameters and apply restraints to C-F bond lengths. Software like SHELXL or OLEX2 can model thermal motion and validate geometry via Hirshfeld surface analysis .
Q. Data Interpretation & Optimization
Q. How can computational modeling guide the optimization of pharmacokinetic properties without compromising target affinity?
- Methodological Answer : Use QSAR models to predict logP, solubility, and permeability (e.g., SwissADME). Introduce solubilizing groups (e.g., pyridylmethylamine at position 7) while retaining EWGs for target binding . Free-energy perturbation (FEP) simulations (e.g., Schrodinger’s FEP+) can quantify the impact of substituents on binding free energy .
Q. What experimental and theoretical approaches reconcile discrepancies in reported biological activities across structurally similar analogs?
- Methodological Answer : Conduct meta-analyses of published IC values and correlate with substituent electronic parameters (Hammett σ constants) or steric bulk (Taft steric parameters). Validate hypotheses via synthesis and testing of "hybrid" analogs (e.g., combining iodo and trifluoromethyl groups) . Pair this with molecular dynamics (MD) simulations to assess conformational flexibility in binding pockets .
Properties
IUPAC Name |
7-(difluoromethyl)-3-iodo-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5IN3/c15-12(16)11-5-10(22-13-9(20)6-21-23(11)13)7-2-1-3-8(4-7)14(17,18)19/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWBAOQXHOOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C(=C2)C(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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